1-(4-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea
Overview
Description
N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a combination of chloro, nitro, and methoxy substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-nitroaniline with 4-methoxyaniline in the presence of a thiocyanate source. Common reagents used in this synthesis include ammonium thiocyanate or potassium thiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The thiourea moiety can be hydrolyzed to yield corresponding urea derivatives.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the thiourea group.
Major Products
Reduction: 4-chloro-2-aminophenyl-N’-(4-methoxyphenyl)thiourea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro, chloro, and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(4-methoxyphenyl)thiourea: Lacks the nitro group, which may result in different chemical and biological properties.
N-(4-nitrophenyl)-N’-(4-methoxyphenyl)thiourea: Lacks the chloro group, potentially affecting its reactivity and interactions.
N-(4-chloro-2-nitrophenyl)-N’-(4-methylphenyl)thiourea: Substitution of the methoxy group with a methyl group, which may alter its solubility and biological activity.
Uniqueness
The combination of chloro, nitro, and methoxy substituents in N-(4-chloro-2-nitrophenyl)-N’-(4-methoxyphenyl)thiourea makes it unique compared to other thiourea derivatives. These substituents can significantly influence its chemical reactivity, solubility, and potential biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(4-methoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-11-5-3-10(4-6-11)16-14(22)17-12-7-2-9(15)8-13(12)18(19)20/h2-8H,1H3,(H2,16,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXWUUVFJXMCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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